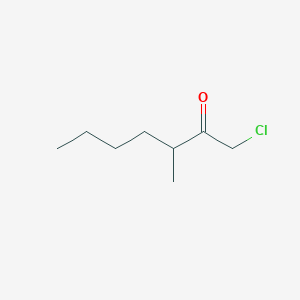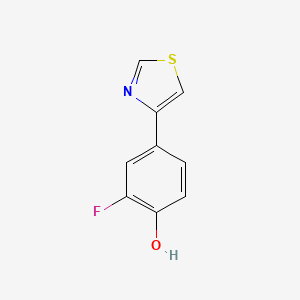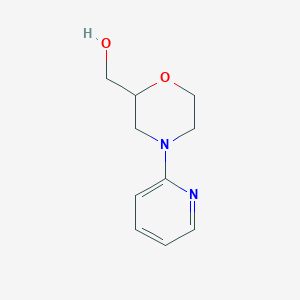
3-HYDROXY-5-ISOPROPOXY-N-(5-METHYLPYRAZIN-2-YL)BENZAMIDE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-HYDROXY-5-ISOPROPOXY-N-(5-METHYLPYRAZIN-2-YL)BENZAMIDE is a synthetic organic compound that belongs to the class of benzamides. Compounds in this class are often studied for their potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-HYDROXY-5-ISOPROPOXY-N-(5-METHYLPYRAZIN-2-YL)BENZAMIDE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzamide Core: This can be achieved by reacting a substituted benzoic acid with an amine derivative under dehydrating conditions.
Introduction of the Hydroxy Group: The hydroxy group can be introduced via hydroxylation reactions using appropriate oxidizing agents.
Attachment of the Pyrazinyl Group: This step might involve coupling reactions such as Suzuki or Stille coupling.
Ether Formation: The propan-2-yl group can be introduced through etherification reactions using alkyl halides and a base.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The hydroxy group can undergo oxidation to form a ketone or aldehyde.
Reduction: The benzamide core can be reduced to form corresponding amines.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
Oxidation Products: Ketones, aldehydes.
Reduction Products: Amines.
Substitution Products: Halogenated, nitrated, or sulfonated derivatives.
Wissenschaftliche Forschungsanwendungen
3-HYDROXY-5-ISOPROPOXY-N-(5-METHYLPYRAZIN-2-YL)BENZAMIDE may have various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of 3-HYDROXY-5-ISOPROPOXY-N-(5-METHYLPYRAZIN-2-YL)BENZAMIDE would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity. The molecular pathways involved could include inhibition of enzyme activity, blocking receptor-ligand interactions, or altering signal transduction pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Hydroxy-N-(5-methylpyrazin-2-yl)benzamide: Lacks the propan-2-yl group.
N-(5-methylpyrazin-2-yl)-5-[(propan-2-yl)oxy]benzamide: Lacks the hydroxy group.
3-Hydroxy-N-(pyrazin-2-yl)-5-[(propan-2-yl)oxy]benzamide: Lacks the methyl group on the pyrazine ring.
Uniqueness
The presence of the hydroxy group, the methyl group on the pyrazine ring, and the propan-2-yl ether group makes 3-HYDROXY-5-ISOPROPOXY-N-(5-METHYLPYRAZIN-2-YL)BENZAMIDE unique. These functional groups can significantly influence the compound’s chemical reactivity, biological activity, and physical properties.
Eigenschaften
CAS-Nummer |
919784-60-4 |
|---|---|
Molekularformel |
C15H17N3O3 |
Molekulargewicht |
287.31 g/mol |
IUPAC-Name |
3-hydroxy-N-(5-methylpyrazin-2-yl)-5-propan-2-yloxybenzamide |
InChI |
InChI=1S/C15H17N3O3/c1-9(2)21-13-5-11(4-12(19)6-13)15(20)18-14-8-16-10(3)7-17-14/h4-9,19H,1-3H3,(H,17,18,20) |
InChI-Schlüssel |
ARMCSHTVXIQINV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CN=C(C=N1)NC(=O)C2=CC(=CC(=C2)OC(C)C)O |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-{[(Pyridin-2-yl)methyl]sulfanyl}aniline](/img/structure/B8658998.png)






![4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid,3,3-dimethyl-7-oxo-6-[(phenylacetyl)amino]-(2S,5R,6R)-,monopotassium salt](/img/structure/B8659060.png)



![7-nitro-9H-indeno[2,1-b]pyridine](/img/structure/B8659093.png)
